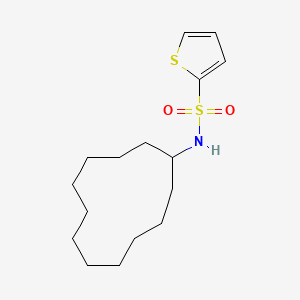![molecular formula C13H13N3O3S B4538206 methyl 3-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4538206.png)
methyl 3-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiophene carboxylate compounds involves multistep reactions, including the use of orthoesters to produce imidates, which upon treatment with amines or hydrazines yield pyrimidinones or triazepinones. These reactions highlight the versatility of thiophene carboxylates in organic synthesis (B. Hajjem, M. L. B. Khoud, & B. Baccar, 2010).
Molecular Structure Analysis
Studies on similar compounds reveal detailed molecular structures. For example, the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was confirmed through single crystal X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry, showcasing the detailed analysis possible for such molecules (A. Ramazani, A. Kazemizadeh, K. Ślepokura, & T. Lis, 2011).
Chemical Reactions and Properties
The chemical behavior of thiophene carboxylate derivatives under various conditions has been extensively studied. For instance, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to yield N-(2-carbomethoxy thienyl) imidates, which further react to produce pyrimidinones, providing insights into cyclization mechanisms and the relative activities of ester and imidate groups (B. Hajjem, M. L. B. Khoud, & B. Baccar, 2010).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structures, are critical for understanding the applications and handling of chemical compounds. For closely related compounds, single crystal X-ray diffraction has been employed to determine the crystal structure, providing a basis for understanding the physical properties of these molecules (A. Ramazani, A. Kazemizadeh, K. Ślepokura, & T. Lis, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of the compound in various chemical reactions. For thiophene carboxylates, reactions with amines, hydrazines, and other agents to produce a wide range of derivatives illustrate the compound's versatility and reactivity (B. Hajjem, M. L. B. Khoud, & B. Baccar, 2010).
Propiedades
IUPAC Name |
methyl 3-[(3-methylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-4-3-6-14-11(8)16-13(18)15-9-5-7-20-10(9)12(17)19-2/h3-7H,1-2H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHAMJCLGBZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(3-methylpyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4538143.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538145.png)
![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4538146.png)
![[1-(4-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4538149.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4538151.png)
![N-(2-fluorophenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4538155.png)
![2-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4538164.png)
![N-isopropyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4538180.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-2-naphthylbutanamide](/img/structure/B4538184.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4538196.png)

